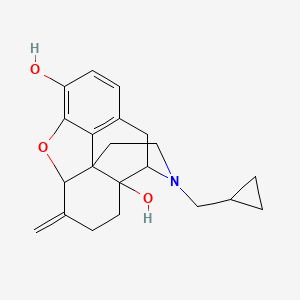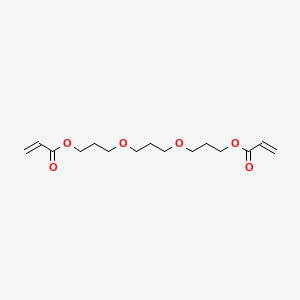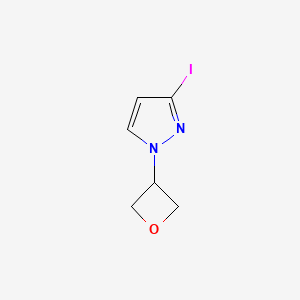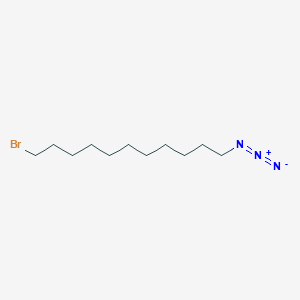
2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One possible route could involve the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters and the use of industrial-grade equipment to ensure consistency and safety. The process might also involve purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. It might serve as a lead compound in drug discovery efforts, particularly if it exhibits activity against specific biological targets.
Industry
In industry, the compound could find applications in the development of new materials with desirable properties, such as enhanced stability or reactivity. It might also be used in the production of specialty chemicals or as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, or participating in chemical reactions within biological systems. Detailed studies would be required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
Similar compounds might include other pyridine derivatives with trifluoromethyl and oxazole substituents. Examples could be:
- 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine
- 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-chloropyridine
Uniqueness
The uniqueness of 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine lies in its specific combination of functional groups, which might confer unique chemical and biological properties. This could make it particularly valuable in applications where these properties are advantageous.
特性
分子式 |
C21H15F3N2O |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
4,5-diphenyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-25-17(13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H |
InChIキー |
LQLJPPMMXXVVNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12510154.png)


![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B12510173.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12510175.png)

![1-(2-{2-[(2-Aminophenyl)formamido]acetamido}-3-(4-nitrophenyl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12510204.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B12510210.png)


![(4R,4'R)-2,2'-Ethylidenebis[4,5-dihydro-4-(1-methylethyl)oxazole]](/img/structure/B12510236.png)

![2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510244.png)
